17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione
Overview
Description
Ulipristal Acetate-d6: is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used as an internal standard for the quantification of Ulipristal Acetate in various analytical applications, including mass spectrometry. The deuterium atoms in Ulipristal Acetate-d6 replace hydrogen atoms, which helps in distinguishing it from non-deuterated forms during analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ulipristal Acetate-d6 involves the incorporation of deuterium atoms into the Ulipristal Acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated dimethylamine in the reaction with the precursor compound .
Industrial Production Methods: Industrial production of Ulipristal Acetate-d6 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired deuterated product .
Chemical Reactions Analysis
Types of Reactions: Ulipristal Acetate-d6 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Ulipristal Acetate-d6 is used as an internal standard in analytical chemistry for the quantification of Ulipristal Acetate in various samples. This helps in improving the accuracy and precision of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Biology and Medicine: In biological and medical research, Ulipristal Acetate-d6 is used to study the pharmacokinetics and metabolism of Ulipristal Acetate. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body .
Industry: In the pharmaceutical industry, Ulipristal Acetate-d6 is used in the development and validation of analytical methods for quality control and regulatory compliance. It ensures the consistency and reliability of drug formulations .
Mechanism of Action
Ulipristal Acetate-d6, like its non-deuterated counterpart, acts as a selective progesterone receptor modulator. It binds to the human progesterone receptors PR-A and PR-B, inhibiting the effects of progesterone. This inhibition prevents ovulation and alters the endometrium, making it less suitable for implantation . The molecular targets include the progesterone receptors and pathways involved in ovulation and endometrial changes .
Comparison with Similar Compounds
Mifepristone: Another selective progesterone receptor modulator used for medical termination of pregnancy.
Levonorgestrel: A synthetic progestogen used in emergency contraception.
Asoprisnil: A selective progesterone receptor modulator used in the treatment of uterine fibroids
Uniqueness of Ulipristal Acetate-d6: Ulipristal Acetate-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms allows for precise differentiation from non-deuterated forms, enhancing the accuracy of quantitative analyses .
Properties
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3,5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-JBNLJIHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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